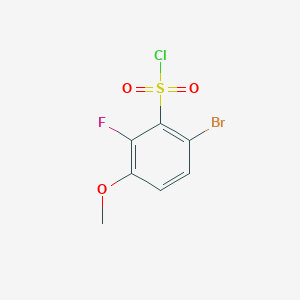

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO3S and a molecular weight of 303.54 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzenesulfonyl chloride core. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 6-bromo-2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonates.

Thiols: For the formation of sulfonothioates.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .

Applications De Recherche Scientifique

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: It may be used in the modification of biomolecules to study their functions and interactions.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy substituents on the benzenesulfonyl chloride core. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Activité Biologique

6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in drug discovery, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

- Bromination : Introduction of a bromine atom to the benzene ring.

- Fluorination : Substitution of a hydrogen atom with a fluorine atom.

- Methoxylation : Introduction of a methoxy group (-OCH3) to the benzene ring.

- Sulfonylation : Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.

These steps are crucial for imparting specific reactivity and biological properties to the compound, making it suitable for further modifications in drug development.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can lead to the formation of sulfonamide derivatives or other biologically active compounds. This reactivity is essential for modifying biomolecules, thereby influencing their biological functions.

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including:

- Anticancer Activity : Some studies have reported that sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise as inhibitors of histone acetyltransferases (HATs), which play a role in gene expression regulation and cancer progression .

- Antimicrobial Properties : Sulfonamides are known for their antibacterial properties. The modification of biomolecules using this compound may enhance the efficacy of existing antibiotics or lead to the discovery of new antimicrobial agents .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study explored the effects of various sulfonamide derivatives on cancer cell lines, demonstrating that certain modifications could significantly enhance their inhibitory effects on cell growth. For instance, compounds with specific substitution patterns on the benzene ring exhibited better selectivity and potency against MDA-MB-231 triple-negative breast cancer cells compared to standard treatments .Compound IC50 (µM) Selectivity Index This compound 0.87 20 Standard Treatment (5-Fluorouracil) 17.02 - -

Mechanistic Insights :

Another investigation into the cellular mechanisms revealed that treatment with related sulfonamide compounds led to significant changes in histone acetylation patterns, indicating a potential pathway through which these compounds exert their anticancer effects .

Propriétés

IUPAC Name |

6-bromo-2-fluoro-3-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVCUOWEVVOJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.